

Unveiling the Structure of 3-(3-Bromophenyl)pyridine: A Spectroscopic Validation Guide

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)pyridine

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the **3-(3-Bromophenyl)pyridine** structure, supported by experimental data and detailed protocols.

The structural integrity of a molecule is the foundation of its chemical and biological activity. In the realm of pharmaceutical and materials science, unambiguous confirmation of a compound's structure is a critical step in the research and development pipeline. For **3-(3-Bromophenyl)pyridine**, a versatile building block in organic synthesis, a multi-faceted spectroscopic approach provides the necessary evidence for its chemical identity. This guide outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of this compound, comparing its spectral data with that of structurally related molecules.

Comparative Spectroscopic Data Analysis

The following tables summarize the key spectroscopic data for **3-(3-Bromophenyl)pyridine** and its structural analogues, 3-bromopyridine and 3-phenylpyridine. This comparative approach highlights the characteristic signals that confirm the presence and substitution pattern of the constituent aromatic rings.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity
3-(3-Bromophenyl)pyridine (Expected)	8.85 (d), 8.60 (dd), 7.85 (dt), 7.75 (t), 7.60 (d), 7.40 (t), 7.35 (ddd)
3-Bromopyridine[1]	8.68 (d), 8.52 (dd), 7.80 (dt), 7.19 (dd)
3-Phenylpyridine[2]	8.84 (d), 8.57 (dd), 7.82 (dt), 7.54-7.30 (m)

Table 2: ^{13}C NMR Spectral Data Comparison (100 MHz, CDCl_3)

Compound	Chemical Shift (δ , ppm)
3-(3-Bromophenyl)pyridine (Expected)	150.5, 148.0, 140.0, 136.0, 134.0, 131.0, 130.5, 128.5, 126.0, 123.0, 122.5
3-Bromopyridine	150.8, 147.8, 139.3, 124.0, 120.2
Pyridine[3]	150.1 (C2, C6), 123.9 (C3, C5), 136.1 (C4)

Table 3: Mass Spectrometry Data Comparison

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
3-(3-Bromophenyl)pyridine	$\text{C}_{11}\text{H}_8\text{BrN}$	234.09	235, 233 ($[\text{M}+\text{H}]^+$, isotopic pattern for Br), 154, 77
3-Bromopyridine[4]	$\text{C}_5\text{H}_4\text{BrN}$	157.99	159, 157 (M^+ , isotopic pattern for Br), 78, 51
4-(4-Bromophenyl)pyridine[5]	$\text{C}_{11}\text{H}_8\text{BrN}$	234.09	235, 233 ($[\text{M}+\text{H}]^+$, isotopic pattern for Br), 154, 127

Table 4: Infrared (IR) Spectroscopy Data Comparison

Compound	Key IR Absorptions (cm ⁻¹)
3-(3-Bromophenyl)pyridine (Expected)	3100-3000 (Ar C-H stretch), 1600-1400 (C=C stretch), ~780, ~690 (C-H out-of-plane bend)
3-Bromopyridine ^[6] ^[7]	~3050 (Ar C-H stretch), ~1570, 1460, 1415 (C=C, C=N stretch)
Aromatic Compounds (General) ^[8] ^[9] ^[10]	3100-3000 (=C-H stretch), 1600-1400 (C=C stretch), 900-675 (C-H out-of-plane bend)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Weigh approximately 5-10 mg of the sample and dissolve it in about 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz NMR Spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz NMR Spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence.

- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
 - Mass Range: Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Analysis: Observe the molecular ion peak ($[M+H]^+$) and its characteristic isotopic pattern due to the presence of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

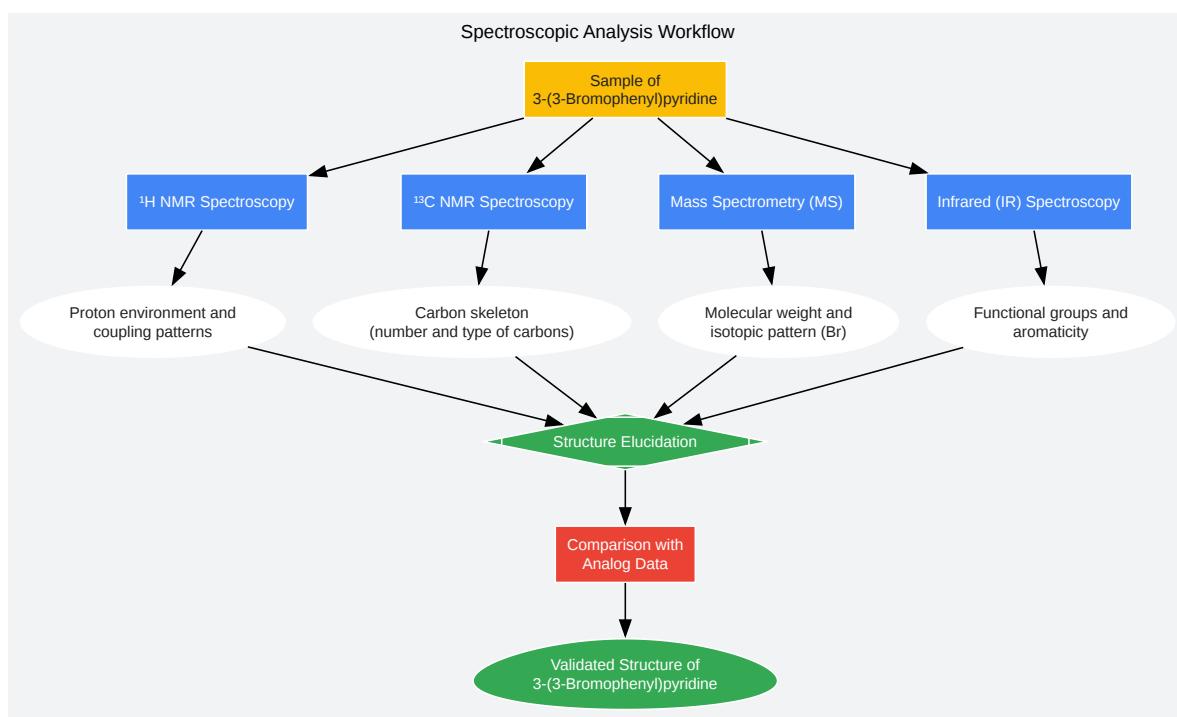
Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Spectral Range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Analysis: Identify characteristic absorption bands for aromatic C-H stretching, C=C ring stretching, and C-H out-of-plane bending to confirm the presence of the substituted

aromatic rings.[8][9][10]

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of the **3-(3-Bromophenyl)pyridine** structure.



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Caption: Workflow for the spectroscopic validation of **3-(3-Bromophenyl)pyridine**.

By systematically applying these spectroscopic techniques and comparing the acquired data with that of known structural analogues, a confident and robust validation of the **3-(3-Bromophenyl)pyridine** structure can be achieved. This rigorous approach is fundamental to ensuring the quality and reliability of chemical entities used in further scientific investigation and product development.

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